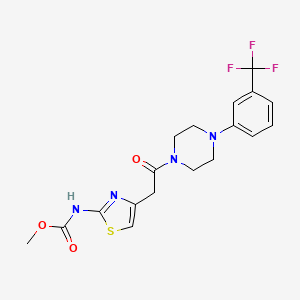

Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It can act like a peroxisome proliferator-activated receptor agonist and can play an important role in the regulation of central inflammation .

Synthesis Analysis

The synthesis of this compound starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran . Then it is converted to the desired compound as a common intermediate .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which is considered to be derived from the unique physicochemical properties of fluorine . The hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group is caused via the C30–H31–O22 interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cyclocondensation reaction followed by a conversion process .Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.3 g/mol . Its unique physicochemical properties are derived from the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Development

This compound has potential applications in anticancer drug development due to its structural similarity to molecules that have been shown to inhibit kinesin-5 . Kinesin-5 is a motor protein involved in mitosis, and its inhibition can lead to cell cycle arrest and apoptosis, which is a desirable outcome in cancer therapy.

Antiviral Agents

Indole derivatives, which share structural features with this compound, have been reported to exhibit antiviral activities . Such compounds can be designed to inhibit viral replication by targeting specific proteins involved in the viral life cycle.

Anti-HIV Activity

Molecules with similar structures have been investigated for their anti-HIV properties . They can be used to interfere with the replication process of HIV, potentially leading to new treatments for this virus.

Antimicrobial Activity

The compound’s framework is related to that of other molecules that have demonstrated antimicrobial properties . It could be used to develop new antibiotics that target resistant strains of bacteria.

Antitubercular Activity

Given the structural analogy to other active molecules, this compound may also serve as a lead structure for the development of antitubercular agents . Tuberculosis remains a major global health challenge, and new drugs are urgently needed.

Antioxidant Properties

Compounds with similar structural motifs have been identified as antioxidants . Antioxidants are important for protecting cells from oxidative stress, which can lead to various diseases, including neurodegenerative disorders.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various receptors

Mode of Action

It’s known that compounds with similar structures can bind with high affinity to multiple receptors . This interaction can lead to various biochemical changes within the cell.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities . These activities can lead to various molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future . This compound’s promising neuroprotective and anti-inflammatory properties suggest that it could potentially be developed as a therapeutic agent .

Eigenschaften

IUPAC Name |

methyl N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3S/c1-28-17(27)23-16-22-13(11-29-16)10-15(26)25-7-5-24(6-8-25)14-4-2-3-12(9-14)18(19,20)21/h2-4,9,11H,5-8,10H2,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQKFCKAGPNOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)